molecular formula C17H14Cl2N2O2 B14556476 N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N'-cyclopropylurea CAS No. 61706-11-4

N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N'-cyclopropylurea

Cat. No.: B14556476
CAS No.: 61706-11-4
M. Wt: 349.2 g/mol
InChI Key: HBNPJAVUUBWJTB-UHFFFAOYSA-N
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Description

N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N’-cyclopropylurea is an organic compound with a complex structure, characterized by the presence of chloro, benzoyl, and cyclopropyl groups

Properties

CAS No.

61706-11-4

Molecular Formula

C17H14Cl2N2O2

Molecular Weight

349.2 g/mol

IUPAC Name

1-[3-chloro-4-(4-chlorobenzoyl)phenyl]-3-cyclopropylurea

InChI

InChI=1S/C17H14Cl2N2O2/c18-11-3-1-10(2-4-11)16(22)14-8-7-13(9-15(14)19)21-17(23)20-12-5-6-12/h1-4,7-9,12H,5-6H2,(H2,20,21,23)

InChI Key

HBNPJAVUUBWJTB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)NC2=CC(=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N’-cyclopropylurea typically involves multiple steps. One common method includes the reaction of 3-chloro-4-(4-chlorobenzoyl)aniline with cyclopropyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N’-cyclopropylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted ureas, amides, and other derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N’-cyclopropylurea exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-N’-cyclopropylurea
  • N-[3-Chloro-4-(4-chlorobenzyl)phenyl]-N’-cyclopropylurea
  • N-[3-Chloro-4-(4-chlorophenyl)phenyl]-N’-cyclopropylurea

Uniqueness

N-[3-Chloro-4-(4-chlorobenzoyl)phenyl]-N’-cyclopropylurea is unique due to the presence of both chloro and benzoyl groups, which confer specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack one or more of these functional groups .

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